
methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . Additionally, cyclopropanation reactions are crucial in the formation of the cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the cyclopropyl and carbonyl groups. Due to the high electronegativity of the oxygen atom in the carbonyl group, the compound is polar in nature . The cyclopropyl group adds to the complexity of the structure .
Chemical Reactions Analysis
The compound, due to its cyclopropyl and carbonyl groups, can undergo a variety of chemical reactions. Cyclopropanation is a common reaction for cyclopropyl groups . Carbonyl compounds, due to the high electronegativity of the oxygen atom, open possibilities for many types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its molecular structure. The compound is polar due to the presence of the carbonyl group . The cyclopropyl group adds to the complexity of the structure, influencing its physical and chemical properties .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A study by Galenko et al. (2015) demonstrated a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, involving a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen via nucleophilic reaction and allows the production of methyl 4-piperidinopyrrole-2-carboxylates (Galenko et al., 2015).
Crystal Structure Determination : Silva et al. (2012) worked on the crystal structure of functionalized pyrroles, including derivatives similar to methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate, to explore their potential as antitumoral agents. They utilized synchrotron X-ray powder diffraction data for this purpose (Silva et al., 2012).
Synthesis of Therapeutically Relevant Derivatives : Rochais et al. (2004) described the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, useful as building blocks in medicinal chemistry. This synthesis paves the way for creating nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).
Potential Pharmaceutical Applications
Antimicrobial Agents : Hublikar et al. (2019) synthesized novel methyl 1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial properties. These findings suggest potential applications in developing new therapeutic tools (Hublikar et al., 2019).
Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds have potential utility in synthesizing pyrrole-containing products for pharmaceutical applications (Galenko et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-7(5-11-8)9(12)6-2-3-6/h4-6,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUXUKWKVFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
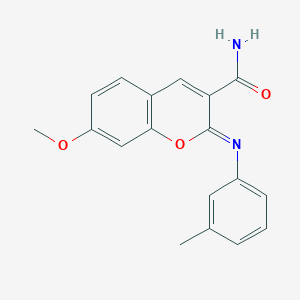


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
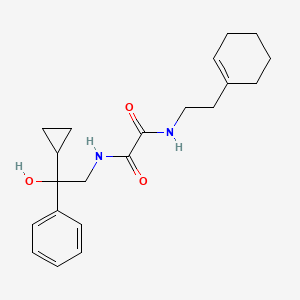
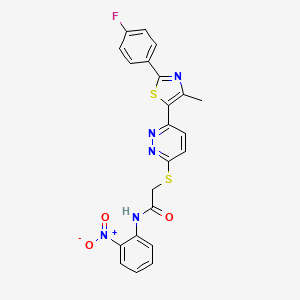
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)
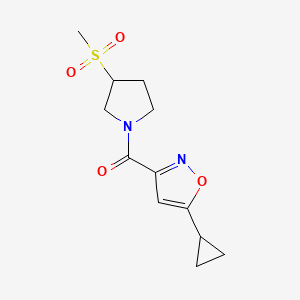
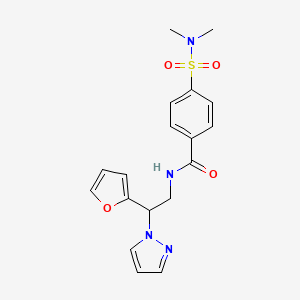
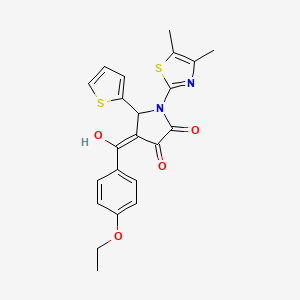
![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)